molecular formula C6H13O3P B093153 Cyclohexylphosphonic acid CAS No. 1005-23-8

Cyclohexylphosphonic acid

Cat. No. B093153
CAS RN: 1005-23-8
M. Wt: 164.14 g/mol
InChI Key: FBSFTJQYCLLGKH-UHFFFAOYSA-N
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Description

Cyclohexylphosphonic acid is a chemical compound with the molecular formula C6H13O3P . It is a type of phosphonic acid .


Molecular Structure Analysis

The molecular structure of Cyclohexylphosphonic acid displays a crystallographic mirror plane. The bond lengths in the phosphonic acid moiety are P—O = 1.5557 (13) Å and P=O = 1.5089 (18) Å .


Physical And Chemical Properties Analysis

Cyclohexylphosphonic acid has a molecular weight of 164.14 g/mol. It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3. Its rotatable bond count is 1. The exact mass is 164.06023127 g/mol, and the monoisotopic mass is also 164.06023127 g/mol. The topological polar surface area is 57.5 Ų .

Scientific Research Applications

  • Synthesis of Copper(II) Phosphonates : Cyclohexylphosphonic acid was used in the synthesis of tetranuclear copper(II) phosphonates with notable nuclease activity, demonstrating potential in bioactive applications (Chandrasekhar et al., 2008).

  • Efficient Synthesis of α-Amino Cycloalkyl-Phosphonic Acids : This study presents an efficient method to prepare α-amino cycloalkyl-phosphonic acids, including cyclohexylphosphonic acid, highlighting its relevance in chemical synthesis (Guéguen et al., 1996).

  • Polycondensation Studies : Cyclohexylphosphonic acid was instrumental in the study of liquid-liquid and vapor-liquid interfacial polycondensation, providing insights into polymer science (Iliescu et al., 2002); (Iliescu et al., 2001).

  • Corrosion Inhibition : Research demonstrated the effectiveness of cyclohexylphosphonic acid as a corrosion inhibitor for structural steel, underlining its practical applications in material science (Byah et al., 2021).

  • Functionalization of Materials : The study of phosphonic acids, including cyclohexylphosphonic acid, showed their utility in the functionalization of surfaces, design of materials, and in analytical purposes (Sevrain et al., 2017).

  • Microsensor Coatings : This study explored the use of cyclohexylphosphonic acid in creating coatings for microsensors, responding to various vapors, indicating its potential in sensor technology (Katritzky et al., 1990).

  • Synthesis of Barium Phosphonates : Cyclohexylphosphonic acid was used in the hydrothermal synthesis of open-framework barium phosphonates, significant in material chemistry (Bauer et al., 2005).

  • Development of Phosphate Receptors : A study utilized cyclohexylphosphonic acid in the development of receptors for phosphate guests, showing its application in supramolecular chemistry (Raposo et al., 1995).

properties

IUPAC Name

cyclohexylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13O3P/c7-10(8,9)6-4-2-1-3-5-6/h6H,1-5H2,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBSFTJQYCLLGKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80143343
Record name Cyclohexylphosphonic acid
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Molecular Weight

164.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexylphosphonic acid

CAS RN

1005-23-8
Record name P-Cyclohexylphosphonic acid
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexylphosphonic acid
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Record name Cyclohexylphosphonic acid
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Record name Cyclohexylphosphonic acid
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Synthesis routes and methods

Procedure details

A cycloalkyl phosphorus compound is obtained by the catalytic hydrogenation of a substituted or unsubstituted aryl phosphonic acid using a heterogeneous catalyst which is a Group VIII metal on carbon. The hydrogenation is preferably effected in water. The catalyst can be ruthenium or carbon. When phenylphosphonic acid is used as the starting material, a yield of about 95% of essentially pure cyclohexylphosphonic acid can be obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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